3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a chemical compound with a complex structure that includes a chlorinated cyclohexadienone core and a nitrophenyl hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3-chloro-4-hydroxycyclohexa-2,5-dien-1-one with 4-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its nitrophenyl group can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenylazo)resorcinol: A similar compound used as a pH indicator and dye.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Another compound with a similar cyclohexadienone core.
Uniqueness
Its chlorinated cyclohexadienone core and nitrophenyl hydrazone moiety make it a versatile compound in both synthetic and applied chemistry .
Properties
CAS No. |
47017-83-4 |
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Molecular Formula |
C12H8ClN3O3 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
3-chloro-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-7-10(17)5-6-12(11)15-14-8-1-3-9(4-2-8)16(18)19/h1-7,17H |
InChI Key |
WMMGMKIGGQIGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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